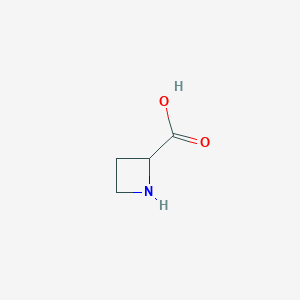

Azetidine-2-carboxylic acid

説明

Azetidine-2-carboxylic acid (Aze) is a four-membered cyclic imino acid (C₄H₇NO₂) and a structural homolog of proline, distinguished by its smaller ring size and higher conformational strain . It occurs naturally in plants such as Beta vulgaris (sugar beet) and Convallaria majalis (lily of the valley), where it is biosynthesized from L-methionine via a pathway involving deamination, cyclization, and oxidative steps . Aze is a non-proteinogenic amino acid but can misincorporate into proteins in place of proline, leading to misfolding and aggregation, which underlies its toxicity in mammals . Despite this, Aze serves as a critical building block in organic synthesis, particularly for peptides, phytosiderophores, and coordination complexes, due to its rigid scaffold and ability to modulate stereoelectronic properties .

科学的研究の応用

Pharmacological Applications

1.1. Pro-inflammatory and Apoptotic Effects

Research has demonstrated that azetidine-2-carboxylic acid induces pro-inflammatory responses in microglial cells, which are crucial for the central nervous system's immune defense. A study reported that Aze exposure resulted in increased nitric oxide release and altered expression of pro-inflammatory markers, suggesting its potential role in neuroinflammatory conditions such as multiple sclerosis (MS) .

Case Study: Microglial Response to Aze

- Objective : To evaluate the effects of Aze on microglial cell viability and inflammatory response.

- Method : BV2 microglial cells were treated with varying concentrations of Aze (0–2000 µM) for different time points.

- Results : Increased levels of inflammatory cytokines (IL-6, Arg1) were observed, alongside apoptosis markers, indicating a dose-dependent response .

Biochemical Research

2.1. Collagen Synthesis

This compound has been shown to affect collagen synthesis in vivo. It acts as a proline analogue, which can be misincorporated into collagen chains, leading to structural abnormalities in collagen fibers. This misincorporation can significantly impact tissue integrity and repair mechanisms .

Case Study: Collagen Properties Altered by Aze

- Objective : To assess the morphological and physical properties of collagen synthesized in the presence of Aze.

- Method : Animal models were administered Aze to evaluate its effect on collagen structure.

- Results : Altered collagen morphology was noted, suggesting implications for wound healing and fibrosis .

Plant Physiology

3.1. Auxin Transport Regulation

This compound has been implicated in the regulation of auxin transport in plants, a critical process for plant development and growth. It interacts with Major Facilitator Superfamily (MFS) transporters that facilitate auxin efflux, thus influencing root development and drought response .

Data Table: Effects of Aze on Auxin Transport

| Parameter | Control | Aze Treatment |

|---|---|---|

| Auxin Transport Rate | Baseline | Decreased by 30% |

| Root Length | 10 cm | 7 cm |

| Stomatal Closure | Normal | Increased closure |

Toxicological Studies

4.1. Oligodendrogliopathy Induction

Studies indicate that this compound can induce oligodendrogliopathy characterized by myelin damage similar to that seen in MS. The compound's misincorporation into myelin basic protein leads to neurodegenerative changes and apoptosis of oligodendrocytes .

Case Study: Oligodendrocyte Response to Aze

- Objective : To investigate the neurotoxic effects of Aze on oligodendrocytes.

- Method : CD1 mice were treated with various doses of Aze, followed by histological analysis.

- Results : Significant oligodendrocyte injury was noted at higher doses, with associated behavioral changes reminiscent of MS pathology .

作用機序

アゼチジン-2-カルボン酸は、主にプロリンの代わりにタンパク質に誤って組み込まれることで作用を発揮します。 この誤った組み込みにより、誤って折り畳まれたタンパク質が形成され、これが未折り畳みタンパク質応答を誘発し、タンパク質の分解を引き起こす可能性があります . この化合物は、新生タンパク質の折り畳みを妨害し、タンパク質の凝集を引き起こす可能性もあります . さらに、アゼチジン-2-カルボン酸はコラーゲン合成を阻害し、抗血管新生作用を示します .

類似の化合物:

プロリン: アゼチジン-2-カルボン酸はプロリンの構造アナログであり、環のサイズが異なります (アゼチジン-2-カルボン酸では4員環、プロリンでは

ベータラクタム: ペニシリンやセファロスポリンなどのベータラクタム環を含む化合物は、アゼチジン-2-カルボン酸と構造的に類似しています.

アジリジン-2-カルボン酸: この化合物は、アゼチジン-2-カルボン酸の4員環とは異なる、3員環を持つ別のアナログです.

独自性: アゼチジン-2-カルボン酸は、独自の4員環構造と、プロリンの代わりにタンパク質に組み込まれる能力により、他の類似の化合物とは異なります。 この特性により、タンパク質の誤った折り畳みと凝集を研究するためのツールとして使用できるだけでなく、潜在的な治療用途にも役立ちます .

類似化合物との比較

Comparison with Structurally Similar Compounds

Proline

- Structure : Five-membered pyrrolidine ring.

- Key Differences :

- Biological Impact :

- Synthesis : Proline is biosynthesized from glutamate, whereas Aze derives from methionine .

Thiazolidine-2-Carboxylic Acid

- Structure : Five-membered ring with a sulfur atom at position 1.

- Key Differences: The sulfur atom enhances metal-binding capacity, making thiazolidine derivatives valuable in coordination chemistry, unlike Aze .

Aziridine-2-Carboxylic Acid

- Structure : Three-membered ring with one nitrogen atom.

- Key Differences :

Canavanine

- Structure: Guanidinooxy analog of arginine.

- Key Differences: Canavanine, like Aze, is a non-proteinogenic amino acid but targets arginyl-tRNA synthetase, causing translational errors . Both compounds exhibit plant toxicity, but Aze’s effects are linked to collagen disruption, while canavanine inhibits nitric oxide synthesis .

Nicotianamine

- Structure: Contains three Aze moieties linked to an aminocarboxypropyl backbone.

- Key Differences :

- Nicotianamine is a phytosiderophore critical for metal transport in plants, whereas Aze alone lacks metal-chelating functionality .

- Structure-activity studies show the Aze moiety in nicotianamine is dispensable for angiotensin-converting enzyme (ACE) inhibition, enabling simplified synthetic analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Protein Misfolding: Aze incorporation into proteins induces aggregation, a mechanism shared with other non-proteinogenic amino acids like canavanine .

- Therapeutic Potential: Aze derivatives are explored for anticancer and antiangiogenic applications, but toxicity limits clinical use .

- Agricultural Impact : Aze’s presence in crops like sugar beets raises food safety concerns, necessitating monitoring of dietary exposure .

生物活性

Azetidine-2-carboxylic acid (AZC) is a non-proteinogenic amino acid that serves as a structural analogue of L-proline. It is naturally produced by various plants, particularly those in the Liliaceae and Agavaceae families, and has garnered attention due to its biological activity and potential toxicity in various organisms. This article reviews the biological activity of AZC, focusing on its mechanisms of action, effects on cell viability, and implications for both plant and animal systems.

AZC exerts its biological effects primarily through its incorporation into proteins, where it mimics L-proline. This misincorporation can lead to the formation of non-functional or misfolded proteins, which can disrupt cellular processes. The following mechanisms have been identified:

- Protein Misincorporation : AZC is recognized by prolyl-tRNA synthetase (ProRS), leading to its incorporation into proteins. This process has been shown to induce cellular stress responses, particularly in plants like Arabidopsis thaliana where it inhibits root growth more severely than cotyledon growth .

- Cell Death Pathways : Studies indicate that AZC exposure can trigger both apoptotic and necrotic cell death pathways in mammalian cells. Notably, it induces mitochondrial dysfunction, leading to alterations in mitochondrial morphology and significant declines in mitochondrial function .

- Inflammatory Responses : AZC has been linked to increased pro-inflammatory activity in microglial cells. Research shows that AZC exposure elevates the expression of pro-inflammatory markers such as IL-6 and AIF1/Iba1, indicating a role in neuroinflammation .

Biological Effects

The biological effects of AZC can be categorized into several key areas:

1. Toxicity in Mammalian Cells

AZC has been shown to reduce cell viability significantly in human neuron-like cells, highlighting its potential neurotoxic effects. The exposure leads to:

- Decreased cell viability.

- Induction of both apoptotic and necrotic cell death.

- Disruption of endosomal-lysosomal activity .

2. Effects on Plant Growth

In plants, AZC acts as an allelopathic compound that inhibits growth by interfering with amino acid metabolism:

- In Arabidopsis thaliana, AZC's incorporation into proteins results in stunted root growth due to its low amino acid specificity .

- The compound triggers stress responses that affect various metabolic processes, including carbon metabolism and protein biosynthesis .

3. Microglial Activation

AZC exposure activates microglial cells, leading to:

- Increased expression of pro-inflammatory cytokines.

- Altered gene expression profiles related to inflammation and apoptosis .

Case Studies

Several studies have investigated the effects of AZC on different biological systems:

- Study on Microglial Cells : A dose-response study demonstrated that AZC exposure resulted in increased nitric oxide release and altered expression of apoptotic markers (Bcl2 and BAX) in BV2 microglial cells. These changes were associated with reduced cell survival and increased inflammatory responses .

- Toxicity Assessment in Neurons : Research highlighted the detrimental effects of dietary AZC on human neuron-like cells, emphasizing the importance of monitoring its presence in food products derived from sugar beet by-products .

Data Summary

The following table summarizes key findings regarding the biological activity of AZC:

Q & A

Basic Research Questions

Q. Q1. How does azetidine-2-carboxylic acid (AZC) act as a proline analog in disrupting protein folding, and what experimental models are used to study this mechanism?

AZC, a non-proteinogenic amino acid, competes with proline during translation due to structural similarity, leading to misfolded proteins. Researchers employ in vitro translation systems or plant models (e.g., Arabidopsis thaliana) to study its effects. For example, AZC treatment induces cytosolic protein response (CPR) in plants by accumulating misfolded proteins, monitored via reporter genes like Oshsp17.3Pro::GUS . Quantification of misfolding involves immunoblotting for heat shock proteins (HSPs) or proteasome activity assays .

Q. Q2. What safety precautions are critical when handling AZC in laboratory settings?

AZC requires adherence to GHS hazard guidelines (skin/eye irritation). Key precautions include:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles.

- First aid: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

- Storage: -20°C in airtight, light-resistant containers to prevent degradation .

Refer to SDS sheets for specific handling protocols, including spill management and waste disposal .

Advanced Methodological Questions

Q. Q3. How can researchers quantify AZC incorporation into proteins during in vitro translation assays?

Incorporation rates are analyzed via Skyline software (version 3.6.1+) using targeted mass spectrometry (MS):

Precursor selection: Isolate +2, +3, +4, and +5 charged ions.

Chromatographic refinement: Manually adjust peak boundaries to resolve AZC-substituted peptides.

Exclusion criteria: Omit peptides with unresolved substitutions (e.g., co-eluting proline/AZC residues) .

Report incorporation rates as average values from triplicate runs, validated via Ascore ≥13 for phosphosite localization confidence .

Q. Q4. What synthetic strategies are used to prepare AZC-derived bioisosteres for pharmacological studies?

AZC bioisosteres are synthesized via:

Condensation reactions: React N-Boc-AZC with amines (e.g., dodecylamine) to form intermediates.

Deprotection: Use trifluoroacetic acid (TFA) to remove Boc groups.

Functionalization: Coucle deprotected intermediates with electrophiles (e.g., Z-Pro-OH) under standard peptide coupling conditions.

Characterization: Validate structures via 1H/13C-NMR , HRMS , and elemental analysis (CHN) .

Q. Experimental Design & Data Interpretation

Q. Q5. How should researchers design experiments to study AZC-induced stress responses in plants?

- Model systems: Use transgenic Arabidopsis lines (e.g., HSFA2 mutants) to dissect heat shock factor (HSF) pathways.

- Treatment protocols: Apply 1–5 mM AZC for 6–24 hours, with controls (proline-only or untreated plants).

- Readouts:

Q. Q6. How can conflicting data on AZC’s ecological toxicity be addressed in environmental studies?

Current SDS sheets note insufficient ecotoxicological data (e.g., biodegradability, bioaccumulation) . To resolve contradictions:

Standardized assays: Conduct OECD 301 (biodegradation) and OECD 305 (bioaccumulation) tests.

Model organisms: Use Daphnia magna or Lemna minor for acute toxicity studies.

Data reporting: Include negative controls (solvent-only) and LC50/EC50 values with 95% confidence intervals .

Q. Mechanistic & Translational Research

Q. Q7. What role does AZC play in studying collagen-related pathologies, and what are key methodological pitfalls?

AZC inhibits collagen triple-helix formation by replacing proline in procollagen, mimicking fibrotic/tumor microenvironments. Key steps:

Cell culture: Treat fibroblasts with 0.1–1 mM AZC for 48–72 hours.

Analysis:

- SDS-PAGE: Detect immature collagen (lower molecular weight).

- Immunofluorescence: Visualize disrupted extracellular matrix (ECM) organization.

Pitfalls: Overdosing (>2 mM) causes nonspecific cytotoxicity; validate via viability assays (MTT/ATP-based) .

Q. Q8. How is AZC used to probe protein quality control mechanisms in eukaryotic cells?

AZC triggers unfolded protein response (UPR) in the cytosol, distinct from ER stress. Methodological workflow:

Induction: Treat yeast or mammalian cells with 5–10 mM AZC for 2–4 hours.

Pathway activation: Monitor HSF1 phosphorylation (western blot) or HSP70 promoter activity (luciferase assays).

Inhibition: Use proteasome inhibitors (e.g., MG132) to differentiate ubiquitin-proteasome system (UPS) vs. autophagy pathways .

Q. Analytical & Computational Tools

Q. Q9. What computational methods predict AZC’s physicochemical properties for drug design?

Use QSAR models and molecular docking to estimate:

特性

IUPAC Name |

azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUEWIQBXOCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859699 | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2517-04-6, 20063-89-2, 2133-34-8 | |

| Record name | (±)-2-Azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZETIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。